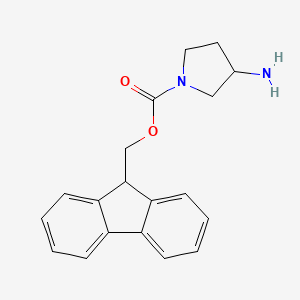

(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate, also known as Fmoc-APC, is a chemical compound that is widely used in scientific research. It is a derivative of pyrrolidine and is commonly used as a building block in peptide synthesis. Fmoc-APC is a white crystalline powder that is soluble in organic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).

科学的研究の応用

Peptide Synthesis

The compound is used as a coupling agent in peptide synthesis . The Fmoc group acts as a protective group for amino acids during peptide synthesis, allowing for the selective addition of various amino acids in the desired sequence .

Synthesis of Amino Acid Azides

The Fmoc group is used in the synthesis of amino acid azides . These azides are stable at room temperature and have a long shelf-life, making them useful in various chemical reactions .

Proteomics Research

1-N-Fmoc-3-aminopyrrolidine is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used in the synthesis of complex proteins for study .

HPLC Analysis

The compound is used for derivatizing amino acids for High Performance Liquid Chromatography (HPLC) analysis . This allows for the separation and identification of individual amino acids in a sample .

Capillary Electrophoresis

It is used in capillary electrophoresis . This technique is used to separate ionic species by their charge and frictional forces. The Fmoc group can be used to modify the charge of certain species, allowing for their separation .

Fmoc-Removal with Pyrrolidine

The Fmoc group can be removed with pyrrolidine, expanding the available solvent space in green solid-phase peptide synthesis . This allows for more environmentally friendly peptide synthesis methods .

作用機序

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

It is known that the compound is an alanine derivative , which suggests that it may interact with biological systems in a similar way to the amino acid alanine

Biochemical Pathways

As an alanine derivative , it may be involved in protein synthesis or other processes related to amino acid metabolism. More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Given its use in proteomics research , it may influence protein synthesis or function, but further investigation is needed to confirm these effects.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

特性

IUPAC Name |

9H-fluoren-9-ylmethyl 3-aminopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWKNNDZLLBHEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373371 |

Source

|

| Record name | 1-N-Fmoc-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate | |

CAS RN |

813412-37-2 |

Source

|

| Record name | 1-N-Fmoc-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。